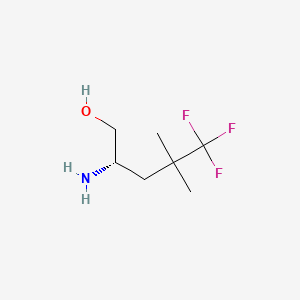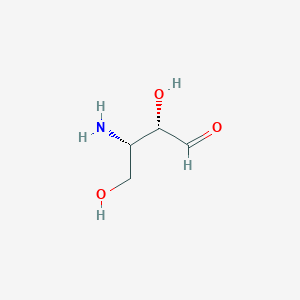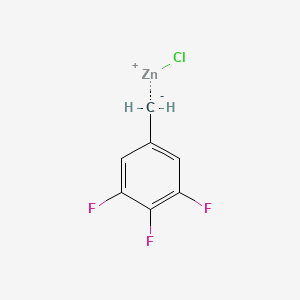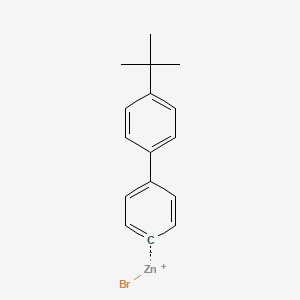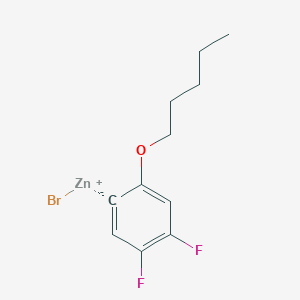![molecular formula C10H16O4S B14890741 ((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with camphorquinone, a well-known bicyclic ketone.
Oxidation: Camphorquinone undergoes oxidation to form camphorquinone-10-sulfonic acid.
Sulfonation: The sulfonation process involves the introduction of a sulfonic acid group to the camphorquinone structure, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation and sulfonation processes, utilizing robust reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperatures, specific catalysts, and optimized reaction times to achieve the desired product.
化学反应分析
Types of Reactions
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
科学研究应用
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein folding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of ((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including oxidative stress response and signal transduction.
相似化合物的比较
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: can be compared with other similar compounds, such as:
Camphorsulfonic Acid: Similar in structure but lacks the bicyclic core.
Camphorquinone: The precursor in the synthesis, which lacks the sulfonic acid group.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives with different functional groups, providing a range of reactivity and applications.
The uniqueness of This compound lies in its combination of a bicyclic core with a sulfonic acid group, offering distinct chemical properties and reactivity.
属性
分子式 |
C10H16O4S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC 名称 |
[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10+/m0/s1 |
InChI 键 |
MIOPJNTWMNEORI-OIBJUYFYSA-N |
手性 SMILES |
CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


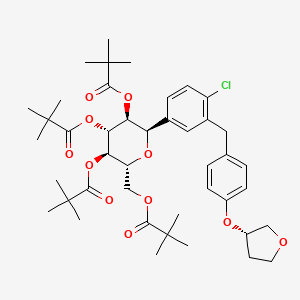
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
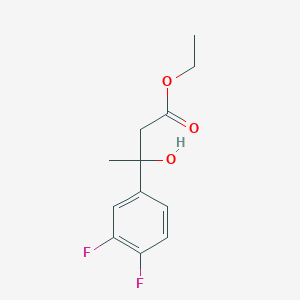
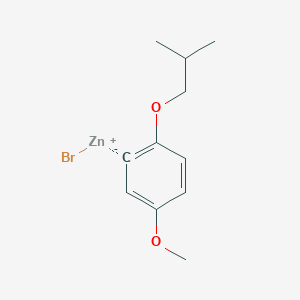
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
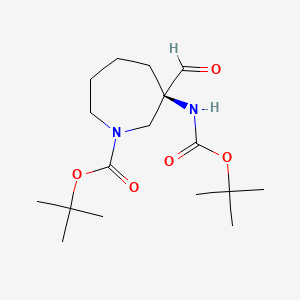
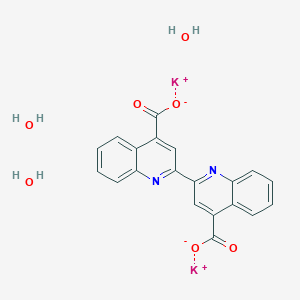
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
